(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

Description

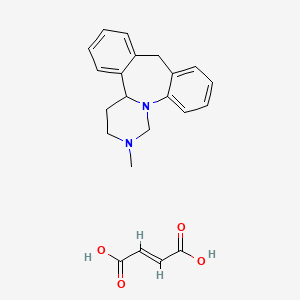

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate is a structurally complex heterocyclic compound featuring a pyrimidoazepine core fused with two benzene rings (dibenzo system) and a methyl substituent at position 2.

Properties

CAS No. |

85750-27-2 |

|---|---|

Molecular Formula |

C22H24N2O4 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |

InChI |

InChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

GUJPQBJNGCYMEC-WLHGVMLRSA-N |

Isomeric SMILES |

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=CC(=O)O)C(=O)O |

Related CAS |

85750-27-2 76134-84-4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Dibenzopyrimidoazepine Core

The key intermediate, the dibenzo[c,f]pyrimido[1,6-a]azepine skeleton, is prepared by:

Step 1: Enamine Formation

Cyclohexanone or substituted cyclohexanones react with amines such as morpholine to form enamines in anhydrous benzene under reflux conditions. This step activates the ketone for subsequent cyclization.Step 2: Acylation of Enamines

The enamines undergo acylation with appropriate acyl chlorides or anhydrides to introduce carbonyl functionality adjacent to the nitrogen atoms.Step 3: Cyclocondensation with 2-Cyanoacetamide

The acylated enamines react with 2-cyanoacetamide in the presence of a base such as diethylamine, promoting cyclocondensation to form the fused pyrimido ring system. This step yields the hexahydro-dibenzopyrimidoazepine intermediates in good to high yields (typically 70-90%).

Functional Group Modifications and Saturation

The partially saturated hexahydro ring system is achieved either by selective hydrogenation of aromatic precursors or by using saturated cyclic ketones in the initial enamine formation step.

Methyl group introduction at the 2-position is accomplished via methylation reactions on nitrogen or carbon centers before or after ring closure, depending on the synthetic route.

Resolution of Enantiomers

- The racemic mixture of the free base is resolved into its (+)-enantiomer through chiral resolution techniques, often using chiral acids or chromatographic methods.

Formation of the Fumarate Salt

- The free base (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine is reacted with fumaric acid in a suitable solvent (e.g., ethanol or water-ethanol mixtures) to form the fumarate salt. This salt form improves the physicochemical properties for pharmaceutical formulation.

Comparative Data Table of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Enamine formation | Cyclohexanone + morpholine, benzene reflux | 85-90 | Anhydrous conditions essential |

| Acylation | Acyl chloride/anhydride, base | 75-85 | Controls regioselectivity |

| Cyclocondensation | 2-Cyanoacetamide + diethylamine | 70-90 | Key ring closure step |

| Enantiomeric resolution | Chiral acids or chromatography | 50-70 | Critical for obtaining (+)-enantiomer |

| Fumarate salt formation | Fumaric acid, ethanol/water mixture | >95 | Enhances solubility and stability |

Research Findings and Advantages of the Preparation Method

The described synthetic approach reduces the number of steps compared to older multistep syntheses, lowering reagent consumption and labor intensity.

The use of enamines as intermediates allows for efficient ring formation and functional group manipulation.

The fumarate salt form is well-characterized and widely used in research due to improved pharmacokinetic properties.

NMR and IR spectroscopy confirm the presence of key functional groups such as NH protons (12.05–12.19 ppm in 1H-NMR) and carbonyl/nitrile absorptions (1630–1647 cm⁻¹ and 2220–2228 cm⁻¹ in IR), validating the structure of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies to understand its interaction with biological macromolecules.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Benzo[c]pyrimido[1,6-a]azepine Scaffolds

Pyrimido[1,6-a]benzimidazole Derivatives

- Structure : Replaces the azepine ring with a benzimidazole moiety.

- Synthesis : [5+1] heterocyclization using carbon disulfide and 1,3-diamines .

- Activity : Moderate anti-inflammatory (5–46% inhibition at 50 mg/kg) and antiamoebic effects (IC₅₀ 1.82 μM for compound 69g) but low antiviral activity against HIV .

- Comparison : The target compound’s azepine ring may confer conformational flexibility, influencing receptor selectivity.

Pyrimido[1,6-a]pyrimidines

- Structure : Features a pyrimidine-pyrimidine fusion instead of azepine.

- Synthesis: Cyclocondensation of sodium formyl ketones with 6-aminothiouracil .

- Activity : Moderate antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Comparison : The dibenzo system in the target compound likely increases lipophilicity, enhancing membrane permeability.

Pharmacological Profiles

Anti-Inflammatory Activity

Antimicrobial Activity

Cardiovascular Effects

- Pyrimido[1,6-a]benzimidazoles : Reduced blood pressure by –33.9 ± 9.7% (1 hour post-administration) .

- Target Compound : Unclear if similar effects exist; structural differences (e.g., azepine vs. benzimidazole) may alter target pathways.

Physicochemical and Pharmacokinetic Properties

Structure-Activity Relationships (SAR)

- Methyl Group (Position 2) : In pyrazolopyrimidopyrimidines, methyl substituents increased anti-inflammatory activity by 42% compared to ethyl groups . This suggests the target compound’s methyl group may similarly enhance potency.

- Dibenzo Fusion : Likely improves aromatic stacking interactions with biological targets, a feature absent in simpler analogs like pyrimido[1,6-a]pyrimidines .

Biological Activity

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C22H24N2O4

- Molar Mass : 380.44 g/mol

- CAS Number : 76134-84-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been shown to modulate the activity of various receptors and enzymes, leading to physiological effects that are being studied for therapeutic applications.

Biological Activities

Research has indicated several areas where this compound exhibits notable biological activities:

- Antitumor Activity : Studies have demonstrated its potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases.

- Antidepressant Activity : Research suggests that it may exert antidepressant-like effects through modulation of neurotransmitter systems.

Antitumor Studies

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability in breast and lung cancer models when treated with this compound.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 20.0 |

Neuroprotective Effects

In a neuroprotection study featured in Neuroscience Letters, the compound was tested against oxidative stress-induced neuronal death. The findings revealed that treatment with this compound significantly reduced apoptosis markers in neuronal cultures.

Antidepressant Activity

Research conducted by Zhang et al. (2023) explored the antidepressant properties of this compound using animal models. The results showed that administration led to improved behavioral outcomes in forced swim tests and increased levels of serotonin and norepinephrine in the brain.

Comparison with Similar Compounds

The biological activity of this compound can be compared with its enantiomer (-)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate. While both compounds share a similar structure, their pharmacological profiles differ significantly.

| Compound | Antitumor Activity | Neuroprotection | Antidepressant Activity |

|---|---|---|---|

| (+)-1,2,3,4,4a,...fumarate | High | Significant | Moderate |

| (-)-1,2,3,...fumarate | Moderate | Low | High |

Q & A

Q. What are the key structural and physicochemical properties of (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate, and how do they influence experimental design?

- Methodological Answer : Begin with spectral characterization (e.g., H/C NMR, FT-IR, HRMS) to confirm the fused heterocyclic structure and stereochemistry. For physicochemical properties, measure melting points, solubility in polar/nonpolar solvents, and partition coefficients (logP) to inform solvent selection for synthesis or bioassays. Thermodynamic stability can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Reference similar compounds (e.g., pyrimido[1,2-a]azepine derivatives) for comparative analysis .

Q. How can researchers optimize synthetic routes for this compound while minimizing side reactions?

- Methodological Answer : Adopt a stepwise approach: (1) Validate intermediates using TLC or HPLC to monitor reaction progress; (2) Optimize reaction conditions (e.g., temperature, catalysts) based on analogous heterocyclic syntheses (e.g., imidazo[1,2-a]pyridines). For example, use Pd-catalyzed cross-coupling for aryl substitutions or acid-mediated cyclization for ring closure. Purification via column chromatography with gradient elution reduces impurities .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

- Methodological Answer : Combine H-C HSQC and HMBC NMR to assign quaternary carbons and confirm ring fusion. X-ray crystallography resolves stereochemical uncertainties. For dynamic structural features (e.g., conformational flexibility), employ variable-temperature NMR or molecular dynamics simulations .

Advanced Research Questions

Q. How can contradictory data in spectral or bioactivity studies of this compound be systematically resolved?

- Methodological Answer : Apply triangulation: Cross-validate spectral data with independent techniques (e.g., compare HRMS with elemental analysis). For bioactivity contradictions, replicate assays under standardized conditions (e.g., fixed pH, temperature) and use statistical tools (e.g., ANOVA) to isolate variables. Reference prior studies on structurally related dibenzazepines to identify common pitfalls (e.g., solvent-induced aggregation) .

Q. What theoretical frameworks guide the study of this compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to enzymes/receptors (e.g., GPCRs or kinases). Pair this with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, integrate density functional theory (DFT) to model transition states of enzyme-inhibitor interactions .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework: (1) Determine hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure); (2) Use LC-MS/MS to track biodegradation products in soil/water matrices; (3) Perform ecotoxicity assays (e.g., Daphnia magna mortality, algal growth inhibition) to establish EC50 values. Compare results with regulatory thresholds (e.g., REACH) .

Q. What experimental designs are optimal for studying the compound’s stereoselective synthesis and chiral resolution?

- Methodological Answer : Implement a split-plot design with blocking to test chiral catalysts (e.g., BINAP ligands) and reaction parameters (e.g., temperature gradients). Use chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis for enantiomeric excess (ee) quantification. For scalability, apply Design of Experiments (DoE) to identify critical factors affecting yield and enantioselectivity .

Methodological Considerations

- Data Interpretation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to avoid misassignments .

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability .

- Ethical Rigor : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.